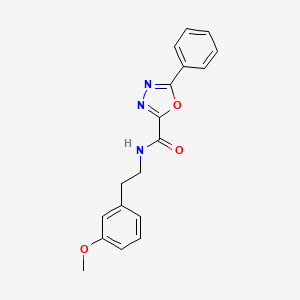

2-((2,5-二氯嘧啶-4-基)氨基)-N-甲基苯磺酰胺

描述

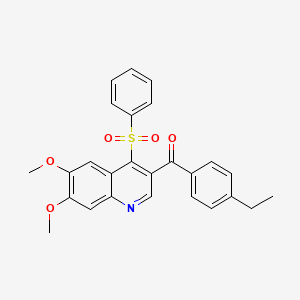

“2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide” is a chemical compound with the CAS Number: 1197953-49-3 . It has a molecular weight of 316.13 . This compound is used as an intermediate of AP26113, which is a kind of effective ALK inhibitor .

Synthesis Analysis

The synthesis of related compounds involves the use of organolithium reagents . For example, 2-amino-4,6-dichloropyrimidin-5-carbaldehyde and indoline were reacted in equimolar amounts in ethanol or methanol, to which NaOH was added .Molecular Structure Analysis

The molecular formula of “2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide” is C12H12Cl2N3OP .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored under an inert atmosphere at 2-8°C . The compound has a molecular weight of 316.13 .科学研究应用

抗HIV活性

- 已合成类似于2-((2,5-二氯嘧啶-4-基)氨基)-N-甲基苯磺酰胺的化合物,用于潜在的抗HIV活性。例如,N-(3-氨基-3,4-二氢-4-氧基嘧啶-2-基)-4-氯-2-巯基-5-甲基苯磺酰胺的衍生物表现出抗HIV-1活性,其中一些表现出良好的功效和弱细胞毒性效果 (Brzozowski & Sa̧czewski, 2007)。

DNA结合和抗癌活性

- 包括从N-甲基苯磺酰胺衍生的混合配体铜(II)-苯磺酰胺络合物在DNA结合、DNA切割、基因毒性和抗癌活性方面显示出潜力。这些络合物展示了N-苯磺酰胺衍生物在与DNA相互作用和在癌细胞中诱导细胞死亡方面的重要作用 (González-Álvarez等,2013)。

CCR5拮抗剂的合成

- 已进行了关于N-甲基苯磺酰胺衍生物用于预防人类HIV-1感染的研究,重点放在这些化合物的合成和结构表征上,作为潜在的CCR5拮抗剂 (Cheng De-ju, 2015)。

蛋白激酶抑制

- 化合物2-((2,5-二氯嘧啶-4-基)氨基)-N-甲基苯甲酰胺及其类似物是使用混合流动和微波方法制备的广谱蛋白激酶抑制剂。这种方法增强了产率和原子经济性,可能有助于药物开发领域 (Russell et al., 2015)。

抗菌和脂氧合酶抑制

- 含有苯磺酰胺基团的化合物已被合成并用于抗菌潜力和脂氧合酶抑制活性的筛选。这些化合物对各种细菌菌株表现出良好的抑制活性,并对脂氧合酶酶表现出适度的抑制作用,表明在炎症性疾病的潜在治疗应用 (Abbasi et al., 2017)。

微波辅助合成用于抗癌活性

- 苯磺酰腙和苯磺酰胺环酰亚胺混合分子在微波辐射下被合成。这些化合物,包括4-氨基-N-(嘧啶-2-基)苯磺酰胺衍生物,已被筛选用于体外抗癌活性对抗各种人类癌细胞系,显示出有希望的结果 (Kumar et al., 2015)。

Hirshfeld表面分析和光谱研究

- 已对分子如N-(12-氨基-9,10-二氢-9,10-乙基-蒽-11-基)-4-甲基苯磺酰胺进行研究,以了解其分子结构、振动波数和电子吸收。这些研究提供了有关分子间相互作用和与制药开发相关的稳定性的见解 (Alaşalvar等,2018)。

抗肿瘤药物的开发

- 已进行了研究,使用苯磺酰胺衍生物创建具有低毒性的有效抗肿瘤药物。这些药物,包括从4-甲基苯磺酰胺衍生的药物,在小鼠模型中显示出有希望的结果,表明有进一步开发为抗肿瘤药物的潜力 (Huang et al., 2001)。

安全和危害

作用机制

Target of Action

Similar compounds have been shown to inhibit the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of complex carbohydrates into simpler sugars, which is a key process in the body’s metabolism.

Mode of Action

This inhibition could slow down the breakdown of complex carbohydrates, leading to a more regulated and progressive release of glucose into the bloodstream .

Biochemical Pathways

The inhibition of α-amylase by this compound could affect the carbohydrate metabolism pathway. By slowing down the breakdown of complex carbohydrates, the compound could potentially regulate the postprandial increase in blood glucose levels . This could have downstream effects on other biochemical pathways related to glucose metabolism and insulin signaling.

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its potential inhibitory effect on α-amylase. This could result in a slower breakdown of complex carbohydrates and a more regulated release of glucose into the bloodstream . This could potentially help in managing conditions like diabetes, where regulation of blood glucose levels is crucial.

属性

IUPAC Name |

2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4O2S/c1-14-20(18,19)9-5-3-2-4-8(9)16-10-7(12)6-15-11(13)17-10/h2-6,14H,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBHDXYOAVGZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2371430.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371433.png)

![6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371435.png)

![Ethyl 2-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2371438.png)

![(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2371442.png)